molecular formula C18H9Cl3N6 B12205551 7-(4-chlorophenyl)-2-(3,4-dichlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

7-(4-chlorophenyl)-2-(3,4-dichlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B12205551
M. Wt: 415.7 g/mol
InChI Key: IVXWGMHNKDIPMF-UHFFFAOYSA-N
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Description

7-(4-chlorophenyl)-2-(3,4-dichlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex organic compound that belongs to the class of pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines This compound is characterized by the presence of chlorophenyl groups and a fused triazolo-pyrimidine ring system

Preparation Methods

The synthesis of 7-(4-chlorophenyl)-2-(3,4-dichlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction may involve the use of chlorinated aromatic compounds and nitrogen-containing heterocycles, followed by cyclization using a suitable catalyst. Industrial production methods may involve optimizing these reactions for higher yields and purity, often employing advanced techniques such as catalytic hydrogenation and high-performance liquid chromatography (HPLC) for purification.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles. Common reagents used in these reactions include palladium catalysts, hydrogen gas, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

7-(4-chlorophenyl)-2-(3,4-dichlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, inhibiting or activating their functions. The exact molecular targets and pathways depend on the specific application and the biological system being studied. For example, in antimicrobial research, it may inhibit bacterial enzymes, while in cancer research, it may interfere with cell signaling pathways involved in tumor growth.

Comparison with Similar Compounds

Similar compounds to 7-(4-chlorophenyl)-2-(3,4-dichlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine include other pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines with different substituents These compounds share a similar core structure but differ in their substituent groups, which can significantly affect their chemical and biological properties

Properties

Molecular Formula

C18H9Cl3N6

Molecular Weight

415.7 g/mol

IUPAC Name

10-(4-chlorophenyl)-4-(3,4-dichlorophenyl)-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C18H9Cl3N6/c19-11-2-4-12(5-3-11)27-17-13(8-23-27)18-24-16(25-26(18)9-22-17)10-1-6-14(20)15(21)7-10/h1-9H

InChI Key

IVXWGMHNKDIPMF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N2C3=C(C=N2)C4=NC(=NN4C=N3)C5=CC(=C(C=C5)Cl)Cl)Cl

Origin of Product

United States

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